2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isoindoline-1,3-dione scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the reaction of 4-bromo-3-(trifluoromethyl)phenol with 3-bromopropylamine to form an intermediate. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives with different substituents. Examples are:
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
- 2-(3-(4-Chloro-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione .
Uniqueness
The uniqueness of 2-(3-(4-Bromo-3-(trifluoromethyl)phenoxy)propyl)isoindoline-1,3-dione lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[4-bromo-3-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3NO3/c19-15-7-6-11(10-14(15)18(20,21)22)26-9-3-8-23-16(24)12-4-1-2-5-13(12)17(23)25/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYBGKFVJKELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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